molecular formula C18H14ClN3O2 B5523221 N-(4-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide

N-(4-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide

Cat. No.: B5523221
M. Wt: 339.8 g/mol
InChI Key: FPCNOGQKCUIGAT-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide, commonly known as CP-690,550, is a small molecule drug that has been extensively studied for its immunosuppressive properties. It was originally developed as a treatment for rheumatoid arthritis but has since been investigated for its potential in treating other autoimmune diseases and transplant rejection.

Scientific Research Applications

Anticonvulsant Activity

N-(4-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide and its analogs have been investigated for their potential anticonvulsant activity. Studies have shown that certain analogs of this compound demonstrate effectiveness in minimizing seizures. For instance, the compound methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate, related to the chemical structure , has been studied for its anticonvulsant properties. These studies utilize models like amygdala kindling and maximal electroshock seizures to evaluate the anticonvulsant efficacy and toxicity of such compounds (Scott et al., 1993).

Hydrogen Bonding and Molecular Structure

The understanding of hydrogen bonding and molecular structure in compounds similar to this compound is crucial for their application in medicinal chemistry. Research involving the crystal structures of similar anticonvulsant enaminones reveals insights into the sofa conformations of their cyclohexene rings and the implications of these structures for their pharmacological properties (Kubicki et al., 2000).

Molecular Docking and Screening

Molecular docking and in vitro screening of compounds structurally related to this compound have been conducted to explore their potential as antimicrobial and antioxidant agents. This includes the synthesis and evaluation of various pyridine and fused pyridine derivatives for their binding energies and antimicrobial activities (Flefel et al., 2018).

Advanced Oxidation Processes

Research has been conducted on advanced oxidation processes using derivatives of this compound for the degradation of organic pollutants. Studies involve examining the oxidative degradation of pollutants like 4-chlorophenol, utilizing redox cycles of compounds structurally related to the chemical (Bokare & Choi, 2011).

Properties

IUPAC Name

N-(4-chlorophenyl)-3-(6-methylpyridazin-3-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2/c1-12-5-10-17(22-21-12)24-16-4-2-3-13(11-16)18(23)20-15-8-6-14(19)7-9-15/h2-11H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCNOGQKCUIGAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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